Radicinin from alternaria chrysanthemi

Description

Overview of Fungal Secondary Metabolites in Chemical Ecology and Pathogenesis

Fungal secondary metabolites are low-molecular-weight compounds that are considered key mediators in the intricate relationships between fungi and other organisms. nih.govnih.gov Their functions are incredibly varied; they can act as signaling molecules, competitive agents against other microbes, or as virulence factors in pathogenic interactions with plants. mdpi.comnih.gov In the context of chemical ecology, SMs help fungi compete for resources and defend against antagonists. For instance, many well-known antibiotics are fungal SMs that inhibit the growth of competing bacteria. nih.gov

In plant pathogenesis, secondary metabolites are often critical weapons in the fungal arsenal. mdpi.com Pathogenic fungi are major infectious agents in plants, and the SMs they produce, also known as phytotoxins, can disrupt the host plant's physiological processes, trigger cell death, and facilitate colonization. nih.govnih.govresearchgate.net These toxins can be broadly classified as either host-selective, affecting only the host plant, or non-host-selective, exhibiting toxicity to a wider range of plants. nih.gov The production of these compounds is a key factor that determines the pathogenic lifestyle of a fungus and the progression of plant diseases. wikipedia.orgfrontiersin.org Based on their biosynthetic origins, major classes of fungal SMs include polyketides, non-ribosomal peptides, terpenes, and alkaloids. researchgate.netmdpi.comnih.gov

Historical Context of Radicinin (B73259) Discovery and Initial Characterization

The chemical compound radicinin was first discovered and isolated in 1953 by Clarke and Nord from the fungus Stemphylium radicinum, a pathogen affecting carrots. usda.gov Initially described as a new pigment, its chemical properties and biological activities began to be slowly unveiled. A decade later, in 1963, the chemical structure of radicinin was revised and more accurately determined using advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR). fordham.edu

While first identified from Stemphylium, subsequent research revealed that radicinin is produced by a variety of other fungi. A significant finding in this context was the identification of radicinin from Alternaria chrysanthemi. In 1982, Robeson, Gray, and Strobel reported the production of radicinin and its related compound, radicinol (B1239592), by A. chrysanthemi. nih.govusda.gov This discovery expanded the known distribution of this metabolite among phytopathogenic fungi and linked its production directly to a fungus known for causing disease in species of the Asteraceae family.

Table 1: Key Properties of Radicinin

| Property | Value |

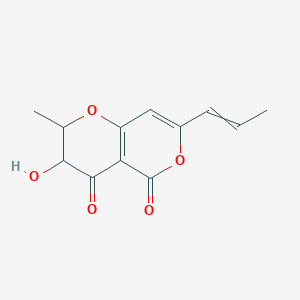

| Molecular Formula | C₁₂H₁₂O₅ |

| Chemical Class | Dihydropyranopyran-4,5-dione (Polyketide) |

| Biological Activity | Phytotoxic, Antifungal, Antibiotic |

| First Isolated From | Stemphylium radicinum (1953) |

| First Reported in A. chrysanthemi | 1982 |

Significance of Alternaria chrysanthemi as a Producer Organism

The genus Alternaria is cosmopolitan and includes many species that are significant plant pathogens, causing substantial economic losses in agriculture worldwide. scilit.com These fungi are known to cause a range of diseases, including leaf spots and blights, on a wide variety of crops. mdpi.commdpi.com Species of Alternaria are prolific producers of secondary metabolites, with over 70 different toxins identified from the genus. scilit.com

Alternaria chrysanthemi is notable as the etiological agent of leaf spot disease on the Shasta daisy (Leucanthemum maximum), a close relative of the chrysanthemum. nih.gov Its ability to produce radicinin is significant because this phytotoxin contributes to the fungus's pathogenicity. nih.gov While much of the research on chrysanthemum diseases caused by Alternaria has focused on other species like Alternaria alternata, which causes black spot disease, the study of A. chrysanthemi and its specific toxins like radicinin is crucial for understanding the full spectrum of pathogenic mechanisms within this host-pathogen system. mdpi.comnih.govmdpi.com The production of radicinin by A. chrysanthemi establishes it as an important model organism for studying the biosynthesis of this compound and its role in plant disease.

Scope and Research Aims in the Study of Radicinin

The unique biological activities of radicinin have spurred a range of research initiatives aimed at exploring its potential applications and understanding its mechanism of action. The scope of this research is multifaceted, extending from agriculture to medicine.

A primary focus of modern research has been the evaluation of radicinin as a target-specific, natural bioherbicide. usda.gov Studies have demonstrated that radicinin exhibits high phytotoxicity against invasive weeds, such as buffelgrass (Cenchrus ciliaris), while showing low toxicity to non-target native plant species. nih.govnih.govnih.gov This has positioned radicinin as a promising candidate for developing environmentally safer herbicides for managing invasive plants in natural ecosystems. researchgate.netnih.gov This line of research also includes ecotoxicological studies to assess its environmental fate and impact on non-target organisms.

Another significant area of investigation is the potential pharmacological applications of radicinin. Recent studies have revealed that radicinin exhibits significant anticancer activity in vitro against various cancer cell models. mdpi.comnih.gov This has opened new avenues for designing and synthesizing novel radicinin analogs as potential anticancer agents. mdpi.comnih.gov Furthermore, structure-activity relationship (SAR) studies are being conducted to identify the specific chemical features of the radicinin molecule that are essential for its phytotoxic and cytotoxic activities, which can guide the synthesis of more potent and selective derivatives. mdpi.com

Table 2: Major Research Aims for Radicinin

| Research Area | Specific Aims | Key Findings |

| Agriculture (Bioherbicide) | To evaluate radicinin's potential as a natural, target-specific herbicide. | High toxicity to invasive buffelgrass with low impact on native plants. nih.govnih.gov |

| Pharmacology (Anticancer) | To investigate the in vitro anticancer properties of radicinin and its derivatives. | Shows significant anticancer activity against various cancer cell lines. mdpi.comnih.gov |

| Ecotoxicology | To assess the environmental safety and stability of radicinin for field application. | Found to have relatively low toxicity in aquatic ecosystems and degrades in sunlight. |

| Medicinal Chemistry | To conduct structure-activity relationship (SAR) studies. | Identified key structural features necessary for its biological activity. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O5 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

3-hydroxy-2-methyl-7-prop-1-enyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |

InChI |

InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3 |

InChI Key |

SDKXGAICTNHFCN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |

Origin of Product |

United States |

Taxonomy and Mycology of Alternaria Chrysanthemi

Phylogenetic Placement within the Genus Alternaria

The genus Alternaria is a large and diverse group of fungi, with its taxonomy historically based on morphological characteristics such as conidial shape, size, and septation. However, the morphological similarities among many species have often led to taxonomic uncertainty. The advent of molecular phylogenetic analysis has significantly clarified the relationships within the genus, leading to the establishment of various sections that group closely related species.

Alternaria chrysanthemi is classified within the phylum Ascomycota, class Dothideomycetes, order Pleosporales, and family Pleosporaceae. Modern phylogenetic studies, often utilizing multi-locus sequence analysis of conserved gene regions such as the internal transcribed spacer (ITS), glyceraldehyde-3-phosphate dehydrogenase (gpd), and RNA polymerase second largest subunit (rpb2), have been instrumental in resolving the placement of various Alternaria species. While a definitive placement of A. chrysanthemi into a specific section is not consistently found across all literature, species within the genus are often grouped into sections based on their genetic relatedness and morphological characteristics. For instance, the section Alternaria comprises many small-spored species that are morphologically similar. Other well-established sections include Porri, Infectoriae, and Ulocladioides. The precise phylogenetic position of A. chrysanthemi relative to these sections requires further targeted multi-locus sequencing and comparative genomic analyses to be definitively established.

Ecological Niche and Host Associations of Alternaria chrysanthemi

Alternaria chrysanthemi occupies a specific ecological niche as a plant pathogen, primarily associated with species of the Asteraceae family. It is most notably recognized as the causal agent of leaf spot and blight on various Chrysanthemum species, including the commercially important florist's chrysanthemum (Chrysanthemum morifolium) and shasta daisy (Leucanthemum × superbum, formerly Chrysanthemum maximum).

The host range of A. chrysanthemi appears to be relatively narrow, with some sources describing it as monophagous on Chrysanthemum nih.govflvc.org. This high degree of host specificity is a key characteristic of its ecological niche. The fungus infects the leaves and petioles of its host plants, causing necrotic lesions that can lead to significant defoliation and reduced aesthetic and commercial value of ornamental crops plos.org.

Geographically, Alternaria chrysanthemi has been reported in various parts of the world where chrysanthemums are cultivated. Reports from Florida in the United States flvc.org, India, and Egypt researchgate.net indicate its presence in diverse climatic regions. The prevalence and severity of disease caused by A. chrysanthemi are influenced by environmental conditions. High humidity and leaf wetness are critical factors that favor spore germination and infection, with the optimal temperature for fungal growth observed to be between 20 and 26°C flvc.org.

Comparative Analysis of Secondary Metabolite Profiles Across Alternaria Species

The genus Alternaria is renowned for its prolific production of a wide array of secondary metabolites, many of which have phytotoxic, cytotoxic, or other biological activities researchgate.netmdpi.com. These compounds belong to various chemical classes, including polyketides, terpenoids, nitrogen-containing compounds, and quinones. The profile of secondary metabolites can vary significantly between different Alternaria species and even between different strains of the same species, making it a valuable tool for chemotaxonomy.

A key secondary metabolite produced by Alternaria chrysanthemi is the polyketide-derived phytotoxin, radicinin (B73259) . This compound is not exclusive to A. chrysanthemi and has also been isolated from other fungi, including Cochliobolus australiensis and Alternaria radicina mdpi.comusda.gov. In addition to radicinin, A. chrysanthemi is also known to produce radicinol (B1239592) and epi-radicinol usda.gov.

A comparative analysis of the secondary metabolite profiles of different Alternaria species reveals both shared and unique compounds. For example, Alternaria alternata, a common and widespread species, is known to produce a different set of toxins, including alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA). In contrast, species like Alternaria solani, the causal agent of early blight in potato and tomato, produce toxins such as solanapyrones and alternaric acid. The production of radicinin by A. chrysanthemi distinguishes its secondary metabolite profile from many other common Alternaria species. However, a comprehensive, quantitative comparison of the full range of secondary metabolites produced by A. chrysanthemi versus other species, particularly those that also produce radicinin, is an area that warrants further research.

Cultivation and Morphological Characteristics Relevant to Metabolite Production

The production of secondary metabolites in fungi, including radicinin in Alternaria chrysanthemi, is intricately linked to the fungus's growth and development, which are in turn influenced by cultivation conditions. Understanding the morphological characteristics and optimizing culture parameters are crucial for maximizing the yield of desired compounds.

Morphological Characteristics: Alternaria chrysanthemi is a dematiaceous hyphomycete, characterized by its pigmented (brown to olive-brown) mycelium and conidia. The conidia are typically multicellular, muriform (having both transverse and longitudinal septa), and are borne on conidiophores. The morphology of the conidia, including their size, shape, and septation, is a key feature used in the identification of Alternaria species. For A. chrysanthemi, the conidia are described as being straight to slightly curved, obclavate to ellipsoidal, and are produced singly or in short chains.

Cultivation for Metabolite Production: The synthesis of secondary metabolites like radicinin is often triggered or enhanced under specific nutritional and environmental conditions. While optimal conditions for radicinin production by A. chrysanthemi are not extensively detailed in the literature, general principles of fungal fermentation for secondary metabolite production can be applied and optimized.

Key factors influencing metabolite production in Alternaria species include:

Culture Media: The composition of the growth medium, including the carbon and nitrogen sources, is critical. For example, studies on other radicinin-producing fungi have utilized various media, such as potato dextrose broth (PDB) and wheat seed solid cultures, with varying success in radicinin yield dntb.gov.ua.

Temperature: As noted earlier, the optimal temperature for the vegetative growth of A. chrysanthemi is between 20 and 26°C flvc.org. The optimal temperature for secondary metabolite production may or may not coincide with this range and would need to be determined empirically.

pH: The pH of the culture medium can significantly affect fungal growth and enzyme activity, thereby influencing the biosynthesis of secondary metabolites.

Aeration and Agitation: In liquid cultures, the levels of dissolved oxygen and the degree of agitation can impact fungal morphology (e.g., pellet vs. filamentous growth) and, consequently, metabolite production.

Light: Light, particularly near-ultraviolet radiation, has been shown to influence sporulation and secondary metabolism in some Alternaria species.

Optimizing these parameters through systematic studies is essential for enhancing the production of radicinin from Alternaria chrysanthemi for research or potential biotechnological applications.

Isolation and Advanced Purification Methodologies of Radicinin

Optimization of Fungal Culture Conditions for Enhanced Radicinin (B73259) Production

Maximizing the production of radicinin is critically dependent on the careful control of the fungal culture environment. Key factors include the composition of the culture medium, physical growth parameters, and the duration of the fermentation process.

Culture Media and Growth Parameters

The choice of culture medium is a foundational step in optimizing radicinin yield. Alternaria chrysanthemi has been shown to produce radicinin effectively on several standard mycological media. Cultures grown on Czapek-Dox medium or potato dextrose broth (PDB) are known to yield radicinin and its related compound, radicinol (B1239592). nih.gov

Czapek-Dox medium is a chemically defined formulation where sodium nitrate (B79036) serves as the sole nitrogen source and sucrose (B13894) as the sole carbon source. wikipedia.orgexodocientifica.com.br This semi-synthetic medium is widely used for the general cultivation of fungi. exodocientifica.com.br Potato dextrose broth, a more complex medium derived from potato infusion and dextrose, also supports excellent growth and metabolite production for many Alternaria species. nih.govcabidigitallibrary.org Studies on related Alternaria species have often found that PDB or Potato Dextrose Agar (B569324) (PDA) supports the best mycelial growth. cabidigitallibrary.orgresearchgate.net Beyond the medium's composition, physical parameters such as temperature, pH, and aeration are critical. While specific optimal conditions for radicinin production by A. chrysanthemi are not extensively detailed, general mycological practices suggest incubation at temperatures between 25-28°C with controlled pH to enhance secondary metabolite production. researchgate.netnih.gov

| Culture Medium | Key Components | Observed Metabolites |

|---|---|---|

| Czapek-Dox Medium | Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate. wikipedia.org | Radicinin, Radicinol. nih.gov |

| Potato Dextrose Broth (PDB) | Potato Infusion, Dextrose. | Radicinin, Radicinol. nih.gov |

| Malt-Extract Broth | Malt Extract. | 3-epiradicinol, 3-methoxy-3-epiradicinol, 9,10-epoxy-3-methoxy-3-epiradicinol (in long-term cultures). nih.gov |

Impact of Fermentation Duration on Metabolite Profile

The length of the fermentation period significantly influences the profile of secondary metabolites produced by A. chrysanthemi. Standard fermentation times on Czapek-Dox or PDB media typically result in the production of radicinin and radicinol. nih.gov

However, research has demonstrated that altering the fermentation duration, particularly in conjunction with a different medium, can shift the metabolic output. In long-term cultures of A. chrysanthemi grown on malt-extract broth, the production of radicinin is diminished, and a different set of derivatives is synthesized. These include 3-epiradicinol and the novel metabolites 3-methoxy-3-epiradicinol and 9,10-epoxy-3-methoxy-3-epiradicinol. nih.gov This indicates that the expression of biosynthetic pathways in the fungus is dynamic, and prolonged cultivation can trigger the production of alternative or modified compounds. The timing of harvest is therefore a critical parameter to control for isolating the desired metabolite, radicinin.

| Fermentation Duration | Primary Metabolites Observed | Notes |

|---|---|---|

| Standard Duration | Radicinin, Radicinol. nih.gov | Observed when cultured on Czapek-Dox medium or PDB. nih.gov |

| Long-Term Culture | 3-epiradicinol, 3-methoxy-3-epiradicinol, 9,10-epoxy-3-methoxy-3-epiradicinol. nih.gov | Observed specifically in cultures grown on malt-extract broth. nih.gov |

Extraction Procedures for Radicinin from Fungal Biomass and Culture Filtrates

Once the fungal culture has reached the optimal production phase, the next step is to efficiently extract radicinin. The compound is typically secreted into the liquid culture medium (filtrate), but may also be present within the fungal mycelia (biomass). Therefore, separation of the filtrate from the biomass via filtration is the initial step.

Liquid-liquid extraction is a common and effective method for isolating radicinin from the aqueous culture filtrate. Organic solvents that are immiscible with water are used to partition the target metabolite from the aqueous phase. Ethyl acetate (B1210297) is a frequently used solvent for this purpose. mdpi.com The process involves mixing the culture filtrate with ethyl acetate, allowing the radicinin to transfer into the organic layer, and then separating the two layers. This process is often repeated multiple times to maximize recovery. mdpi.com The combined organic extracts are then dried, typically over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a crude extract containing radicinin and other metabolites. mdpi.com

Chromatographic Techniques for Isolation and Purification

The crude extract obtained from the initial extraction contains a mixture of compounds. To achieve high purity, various chromatographic techniques are employed, which separate molecules based on their differing physical and chemical properties, such as polarity, size, and charge.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of radicinin. usda.gov For analytical purposes, a rapid and sensitive HPLC method allows for the quantification of radicinin in crude extracts, which is essential for monitoring the optimization of culture conditions and the efficiency of extraction. usda.gov

A typical analytical method utilizes a reversed-phase C18 column. usda.gov The separation is achieved by eluting the sample with a mobile phase, often a gradient mixture of acetonitrile (B52724) and water. mdpi.comusda.gov Detection is commonly performed using a UV spectrophotometric detector set to 226 nm, which corresponds to a maximum UV absorption for radicinin. mdpi.comusda.gov By comparing the retention time and peak area of the sample to those of a pure radicinin standard, both identification and quantification can be achieved. usda.gov

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm). usda.gov |

| Mobile Phase | Gradient of acetonitrile and water. mdpi.comusda.gov |

| Flow Rate | ~0.5 mL/min. usda.gov |

| Injection Volume | 20 µL. mdpi.comusda.gov |

| Detection | UV at 226 nm. mdpi.comusda.gov |

| Retention Time | Dependent on specific gradient, but highly reproducible (e.g., ~28.4 min in one study). usda.gov |

Preparative Chromatography Strategies

While analytical HPLC is used for quantification, preparative chromatography is required to isolate larger quantities of pure radicinin. This can involve several strategies. Initial cleanup of the crude extract may be performed using techniques like column chromatography with silica (B1680970) gel. nih.gov This step helps to remove major impurities and enrich the fraction containing radicinin.

Following initial cleanup, preparative HPLC is often the final step to achieve high purity. This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and can handle significantly larger sample loads. The fractions corresponding to the radicinin peak are collected as they elute from the column. These collected fractions are then combined, and the solvent is evaporated to yield the purified compound. The purity of the isolated radicinin is subsequently confirmed using analytical HPLC and other spectroscopic methods. nih.gov

Analytical Methods for Radicinin Quantification in Complex Mixtures

Accurate quantification of radicinin in crude or partially purified extracts is crucial for assessing fungal production yields and for various biochemical studies. This requires analytical methods that are both sensitive and selective, capable of distinguishing radicinin from a multitude of other co-extracted fungal metabolites. mdpi.com

Spectroscopic and Spectrometric Quantification Techniques

Spectroscopic and spectrometric methods are central to the quantification of radicinin. mdpi.com High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) spectrophotometric detector is a common and reliable method. mdpi.com Radicinin exhibits a maximum UV absorption at a specific wavelength, which allows for its detection and quantification. mdpi.com Analyses are often performed using a reversed-phase C18 column with a gradient elution system, typically involving solvents like acetonitrile and water. mdpi.com The detection of radicinin is specifically carried out at 226 nm. mdpi.com

For unequivocal identification, especially in complex matrices, spectrometric techniques are employed. Mass spectrometry (MS) provides detailed information on the molecular weight of the compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is another powerful tool used to confirm the structure of the isolated compound and assess its purity by comparing the resulting spectrum with data available in the literature. mdpi.comresearchgate.net The combination of chromatographic separation with these spectroscopic and spectrometric detection methods provides a robust framework for both identifying and quantifying radicinin. mdpi.commdpi.com

| Parameter | Specification |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Phenomenex C18 reversed-phase column Luna (150 × 4.6 mm i.d.; 5 µm) |

| Mobile Phase | Acetonitrile/H₂O gradient |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 226 nm |

| Injection Volume | 20 µL |

Method Validation for Purity and Yield Assessment

To ensure that the analytical methods used for quantifying radicinin are reliable and reproducible, they must undergo a thorough validation process. mdpi.comnih.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov Key parameters are assessed according to guidelines established by bodies like the International Conference on Harmonisation (ICH). nih.gov

The validation process for an HPLC method typically includes the following assessments:

Specificity: The ability of the method to accurately measure the analyte (radicinin) in the presence of other components, such as impurities, degradation products, or other metabolites in the extract. mdpi.com

Linearity: This confirms that the method's response is directly proportional to the concentration of the analyte over a given range. The relationship is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. nih.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). technologynetworks.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percentage recovery. technologynetworks.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. technologynetworks.com

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov

Successful validation of these parameters ensures the integrity of the data generated for radicinin purity and yield assessment. mdpi.comnih.gov

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Specificity | Demonstrates that the signal is from the analyte of interest. | Peak purity index > 0.99; no interference at the retention time of the analyte. |

| Linearity | Proportional relationship between concentration and analytical signal. | Correlation coefficient (R²) ≥ 0.99 |

| Precision (Repeatability) | Agreement between results of successive measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | Closeness of the measured value to the true value. | Recovery within 98-102% |

| Limit of Quantification (LOQ) | Lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Robustness | Stability of the method against small, deliberate changes in parameters. | RSD of results should remain within acceptable limits. |

Structural Elucidation and Advanced Spectroscopic Characterization of Radicinin

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy has been the cornerstone in elucidating the intricate framework of radicinin (B73259). Through a combination of one-dimensional and two-dimensional experiments, researchers have been able to piece together the molecule's structure atom by atom.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom within the radicinin molecule.

The ¹H NMR spectrum of radicinin displays characteristic signals that account for all 12 protons. Key resonances include those for the methyl group on the dihydropyran ring, the protons of the propenyl side chain, and the protons on the stereogenic centers. The chemical shifts (δ) and coupling constants (J) are crucial for identifying adjacent protons.

¹H NMR Spectral Data of Radicinin (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.49 | q | 6.7 |

| H-3 | 4.00 | d | 12.4 |

| H-5 | 6.00 | s | |

| H-8 | 7.02 | dq | 15.8, 6.9 |

| H-9 | 6.27 | dq | 15.8, 1.8 |

| Me-10 | 1.95 | dd | 6.9, 1.8 |

| Me-11 | 1.57 | d | 6.7 |

Data sourced from scientific literature.

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each of the 12 carbon atoms in radicinin. This includes signals for carbonyl carbons, olefinic carbons, oxygenated carbons, and methyl carbons, thereby mapping out the carbon skeleton of the molecule.

¹³C NMR Spectral Data of Radicinin (in D₆-DMSO)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 193.3 |

| C-2 | 77.0 |

| C-3 | 70.3 |

| C-4a | 102.3 |

| C-5 | 99.6 |

| C-6 | 162.7 |

| C-7 | 158.4 |

| C-8 | 137.9 |

| C-9 | 123.6 |

| C-9a | 100.8 |

| Me-10 | 18.2 |

Data sourced from scientific literature.

While 1D NMR identifies the individual components, 2D NMR experiments reveal how these components are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For radicinin, COSY spectra would show correlations between H-2 and the methyl protons at C-11 (Me-11), as well as the coupling network within the propenyl side chain (H-8, H-9, and Me-10).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. For instance, the HSQC spectrum of radicinin would show a cross-peak connecting the proton signal at δ 4.49 to the carbon signal at δ 77.0, confirming this as the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (over two or three bonds) between protons and carbons. This technique allows for the assembly of the entire molecular skeleton. For example, HMBC correlations from the methyl protons (Me-11) to C-2 and C-3 would help to place the methyl group on the dihydropyran ring. Similarly, correlations from the olefinic protons (H-8, H-9) to the pyranone ring carbons would establish the linkage of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. In related compounds like radicinol (B1239592), NOESY cross-peaks have been used to establish the relative configuration of the stereocenters. For radicinin, NOESY correlations between H-2 and H-3 would confirm their cis or trans relationship on the dihydropyran ring, which is essential for defining the molecule's three-dimensional structure. cnr.itresearchgate.net

In complex molecules like radicinin, overlapping signals in the ¹³C NMR spectrum can sometimes make unambiguous assignments difficult, especially for non-protonated carbons. To overcome this, biosynthetic studies using isotopic labeling have been employed. By feeding the producing organism, Stemphylium radicinum (a synonym of Alternaria radicina), with a doubly ¹³C-labeled precursor like [1,2-¹³C]acetate, the resulting radicinin becomes enriched with ¹³C at specific positions. This allows for the observation of ¹³C-¹³C coupling constants (Jc-c) in the NMR spectrum. These coupling constants provide direct evidence of adjacent carbon atoms, offering a definitive method for tracing the carbon skeleton and correctly assigning the ¹³C chemical shifts.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides precise information about a molecule's mass and elemental composition, serving as a complementary technique to NMR for structural elucidation.

ESI-MS is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. When radicinin is analyzed by ESI-MS in positive ion mode, it readily forms a protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₂O₅, the integer mass of radicinin is 236 amu. Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 237. Analysis of radicinin derivatives has shown the clear presence of such [M+H]⁺ ions. Further analysis using tandem mass spectrometry (MS/MS) would involve selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to study its fragmentation patterns, which can provide additional structural information.

HRMS is essential for the unambiguous determination of a molecule's elemental composition. By measuring the mass of an ion with very high accuracy (typically to four or five decimal places), it is possible to calculate a unique molecular formula. For radicinin, HRMS analysis would confirm the molecular formula as C₁₂H₁₂O₅. For instance, a closely related compound, dehydroradicinin (C₁₂H₁₀O₅), showed a protonated molecular ion [M+H]⁺ at m/z 235.06007 in its ESI-MS spectrum. researchgate.net For radicinin, the theoretical exact mass of the protonated molecule [C₁₂H₁₃O₅]⁺ is 237.07575. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can experimentally measure this mass with an error of less than 5 parts per million (ppm), providing definitive confirmation of the elemental formula and distinguishing it from other possible formulas with the same nominal mass. researchgate.netresearchgate.net

LC-MS/MS for Metabolite Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the detection, identification, and quantification of secondary metabolites like radicinin in complex fungal extracts. mdpi.com In the context of Alternaria chrysanthemi, LC-MS/MS facilitates the comprehensive profiling of the fungal metabolome, allowing for the identification of radicinin alongside its analogs and other related compounds. mdpi.com

The process typically begins with the separation of metabolites from a crude fungal extract using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is based on the differential partitioning of compounds between a stationary phase (e.g., C18 column) and a mobile phase (typically a gradient of water and an organic solvent like acetonitrile). nih.gov

Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), providing precise molecular weight information. mdpi.comnih.gov In the tandem MS (MS/MS) stage, specific precursor ions, such as the molecular ion of radicinin, are selected and subjected to collision-induced dissociation (CID). This process generates a characteristic fragmentation pattern, or "fingerprint," which is unique to the molecule's structure. nih.govmdpi.com By analyzing these fragmentation patterns and comparing them to known standards or spectral libraries, researchers can confidently identify radicinin and differentiate it from other structurally similar metabolites in the extract. researchgate.net

| Parameter | Description/Typical Value |

|---|---|

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-phase (e.g., C18, 1.9-5 µm particle size) |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724)/methanol, often with formic acid or ammonium (B1175870) formate (B1220265) additives. |

| Ionization Source | Electrospray Ionization (ESI), operated in both positive and negative modes. |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap. |

| MS/MS Experiment | Collision-Induced Dissociation (CID) of selected precursor ions. |

| Data Analysis | Comparison of retention times and fragmentation patterns with reference standards and databases. |

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry

While initial structural proposals for radicinin existed for some time, its definitive structure, including both its constitution and stereochemistry, was ultimately confirmed by single-crystal X-ray crystallography in 1982. researchgate.netresearchgate.net This technique is considered the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing unambiguous proof of its absolute and relative configuration.

The method requires the successful growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. nih.gov By measuring the angles and intensities of this diffraction pattern, crystallographers can calculate the electron density map of the molecule within the crystal's unit cell. mdpi.com From this map, the precise position of each atom can be determined, revealing bond lengths, bond angles, and the exact spatial orientation of all constituent parts of the molecule. This analysis provides an unequivocal determination of the relative stereochemistry between chiral centers. Furthermore, through the use of specific refinement techniques, the absolute configuration of the molecule can also be established. nih.gov

| Crystallographic Data | Significance for Structural Elucidation |

|---|---|

| Molecular Connectivity | Confirms the atomic connections and the overall molecular skeleton. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |

| Space Group | Describes the symmetry elements present within the crystal structure. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths and Angles | Offers detailed geometric information about the molecule's structure. |

| Absolute Stereochemistry | Unambiguously defines the R/S configuration of all chiral centers. |

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy provides a powerful, non-destructive method for determining the absolute configuration of chiral molecules like radicinin in solution. researchgate.net Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) have been instrumental in confirming the stereochemistry of radicinin and its related natural products. researchgate.net

These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. ru.nl An ECD spectrum arises from the differential absorption of UV-Vis light associated with electronic transitions, while a VCD spectrum measures the differential absorption of infrared light corresponding to molecular vibrations. nih.govnih.gov The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the molecule's stereocenters.

The assignment of absolute configuration is achieved by comparing the experimentally measured ECD or VCD spectrum with theoretical spectra generated through computational chemistry. researchgate.net This combined experimental and computational approach is a cornerstone of modern natural product stereochemical assignment. researchgate.net

| Technique | Principle | Information Obtained |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. | Provides information on the absolute configuration of chiral molecules, particularly the spatial arrangement of chromophores. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light corresponding to molecular vibrations. rsc.org | Offers a detailed fingerprint of the entire molecule's 3D structure and absolute configuration in solution. researchgate.net |

| Optical Rotatory Dispersion (ORD) | Measures the rotation of the plane of polarized light as a function of wavelength. | Complements ECD/VCD data for the assignment of absolute stereochemistry. researchgate.net |

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal and synergistic role in the structural elucidation of natural products like radicinin. semanticscholar.orgnih.gov Its application is most powerful when used in tandem with experimental spectroscopic data, such as NMR and chiroptical measurements, to confirm structures and assign stereochemistry with a high degree of confidence. researchgate.net

For radicinin, DFT calculations have been essential for interpreting chiroptical data. The process involves generating all possible stereoisomers of the proposed structure in silico. For each isomer, conformational searches are performed to identify the most stable, low-energy conformations. Subsequently, theoretical ECD and VCD spectra are calculated for these stable conformers. nih.gov The calculated spectrum that shows the best match with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the natural product. researchgate.net

Beyond chiroptical spectroscopy, DFT can also be used to predict NMR chemical shifts (¹³C and ¹H). semanticscholar.org By comparing the calculated NMR data for a proposed structure with the experimental values, researchers can gain additional confidence in the correctness of the assigned structure and even revise previously proposed structures. mdpi.com

| Computational Method | Application | Purpose |

|---|---|---|

| Conformational Analysis | Systematic search for low-energy conformers of possible stereoisomers. | To ensure that subsequent spectral calculations are based on realistic molecular geometries. |

| DFT Spectral Calculations (ECD/VCD) | Calculation of theoretical chiroptical spectra for each possible stereoisomer. | To compare with experimental spectra for the assignment of absolute configuration. researchgate.net |

| DFT NMR Calculations | Prediction of ¹H and ¹³C NMR chemical shifts for a given structure. researchgate.net | To provide an additional layer of verification for the proposed planar structure and relative stereochemistry. semanticscholar.org |

| Energy Calculations | Determination of the relative thermodynamic stabilities of different isomers and conformers. | To assess the likelihood of the existence of different molecular forms. |

Biosynthesis and Genetic Regulation of Radicinin Production in Alternaria Chrysanthemi

Polyketide Biosynthetic Pathway Elucidation

The formation of radicinin (B73259) begins with a polyketide synthase (PKS) enzyme, which catalyzes the iterative condensation of small carboxylic acid units to form the core structure of the molecule. The specific details of this pathway, including the precursor units and key intermediates, have been inferred from studies on related fungal metabolites and direct investigation of the radicinin pathway in other organisms.

Identification of Acetate (B1210297) Unit Incorporation via Isotopic Labeling Studies

Currently, specific studies utilizing isotopic labeling to confirm the incorporation of acetate units into the radicinin backbone in Alternaria chrysanthemi are not available in the public research literature. This technique is the standard method for elucidating polyketide biosynthetic pathways. It involves feeding the organism a precursor, such as ¹³C-labeled acetate, and then determining the position of the ¹³C atoms in the final product using nuclear magnetic resonance (NMR) spectroscopy. While this process is foundational to understanding polyketide synthesis, direct experimental data for radicinin in A. chrysanthemi has not been published.

Proposed Biosynthetic Intermediates (e.g., Deoxyradicinin (B12778330) as a Precursor)

Research conducted on other radicinin-producing fungi has identified deoxyradicinin as a direct precursor in the biosynthetic pathway. nih.govnih.gov Experiments involving the administration of deoxyradicinin to cultures of the phytopathogenic fungus Bipolaris coicis resulted in its successful conversion to radicinin. nih.govnih.gov This finding strongly supports a biosynthetic model where the formation of deoxyradicinin precedes a final hydroxylation step to yield the radicinin molecule.

Enzymology of Radicinin Biosynthesis

The enzymatic machinery responsible for radicinin biosynthesis involves a core polyketide synthase and subsequent tailoring enzymes that modify the polyketide intermediate. While the specific PKS in A. chrysanthemi has not been characterized, a key downstream enzyme has been identified in Bipolaris coicis.

A Deoxyradicinin 3-monooxygenase has been shown to catalyze the final step in the biosynthesis, which is the conversion of deoxyradicinin to radicinin. nih.govnih.gov This enzyme requires NAD+ as a co-enzyme and exhibits optimal activity at a pH of 7.0 and a temperature of 35 °C. nih.govnih.gov Its molecular weight has been estimated to be between 130 and 184 kDa. nih.govnih.gov The presence of this enzymatic activity confirms the role of deoxyradicinin as the immediate precursor to radicinin.

Investigation of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically located together on the chromosome in a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all the genes required to produce the compound.

Identification and Annotation of Genes Involved in Radicinin Production

To date, the specific biosynthetic gene cluster responsible for radicinin production in Alternaria chrysanthemi has not been identified or annotated in published research. While large-scale genome mining projects have identified numerous BGCs in various Alternaria species, a specific cluster has not yet been definitively linked to the synthesis of radicinin. nih.gov The identification of such a cluster would be expected to reveal a polyketide synthase gene alongside genes for tailoring enzymes, such as the deoxyradicinin 3-monooxygenase, and potentially regulatory and transporter genes.

Gene Expression Analysis Under Varying Culture Conditions

Without the identification of the radicinin biosynthetic genes and the corresponding BGC, studies on their differential expression under varying culture conditions have not been performed. Research has shown that the production of radicinin is strongly influenced by culture conditions, but this has been measured by analyzing the concentration of the final compound rather than through gene expression analysis. usda.gov Future work following the identification of the radicinin BGC would be required to analyze how factors such as nutrient availability, pH, and temperature affect the transcription of the biosynthetic genes.

Strategies for Metabolic Engineering of Alternaria chrysanthemi

Metabolic engineering offers a powerful and targeted approach to manipulate the biosynthetic pathway of radicinin in Alternaria chrysanthemi, aiming to improve the production of this polyketide and to generate novel, structurally diverse derivatives. These strategies primarily focus on the genetic modification of the fungus to overcome metabolic bottlenecks, enhance precursor supply, and alter the enzymatic machinery involved in radicinin biosynthesis.

Enhancement of Radicinin Yields through Genetic Manipulation

Increasing the yield of radicinin from Alternaria chrysanthemi is a key objective for various biotechnological applications. Several genetic manipulation strategies can be employed to achieve this, primarily focusing on augmenting the expression of biosynthetic genes and optimizing the metabolic flux towards radicinin production.

A primary strategy involves the overexpression of the radicinin polyketide synthase (PKS) gene . The PKS is the central enzyme responsible for the assembly of the polyketide backbone of radicinin. By placing the PKS gene under the control of a strong, constitutive promoter, its expression can be significantly increased, leading to a higher rate of radicinin biosynthesis. This approach has been successfully applied to enhance the production of other secondary metabolites in various fungi.

Another critical approach is the upregulation of transcriptional activators that control the expression of the entire radicinin biosynthetic gene cluster. Many fungal secondary metabolite gene clusters are regulated by specific transcription factors. Identifying and overexpressing the dedicated transcriptional activator for the radicinin cluster would simultaneously enhance the expression of all the necessary biosynthetic genes, including the PKS and tailoring enzymes, leading to a coordinated increase in radicinin output.

Furthermore, engineering precursor supply pathways is crucial for maximizing radicinin yields. The biosynthesis of radicinin, like other polyketides, is dependent on the availability of primary metabolites such as acetyl-CoA and malonyl-CoA. Metabolic engineering strategies can be directed towards increasing the intracellular pools of these precursors. This can be achieved by overexpressing key enzymes in central carbon metabolism, such as acetyl-CoA carboxylase, which catalyzes the formation of malonyl-CoA from acetyl-CoA. Additionally, blocking competing metabolic pathways that drain these precursors away from radicinin biosynthesis can further enhance the flux towards the desired product.

Modern genetic tools like CRISPR-Cas9 have revolutionized the field of fungal metabolic engineering and can be instrumental in enhancing radicinin production. This technology allows for precise and efficient gene editing, including gene knockouts, insertions, and promoter replacements. For instance, CRISPR-Cas9 could be used to delete genes of competing pathways or to insert strong promoters upstream of the radicinin biosynthetic genes to boost their expression. The establishment of CRISPR/Cas9 systems in other Alternaria species, such as Alternaria alternata, demonstrates the feasibility of applying this powerful tool in A. chrysanthemi for targeted genetic modifications to improve radicinin titers. researchgate.net

| Strategy | Target | Expected Outcome |

| Gene Overexpression | Radicinin Polyketide Synthase (PKS) | Increased synthesis of the radicinin backbone |

| Regulatory Gene Upregulation | Transcriptional activator of the radicinin gene cluster | Coordinated enhancement of all biosynthetic genes |

| Precursor Supply Engineering | Acetyl-CoA carboxylase and other central metabolism enzymes | Increased availability of acetyl-CoA and malonyl-CoA |

| Pathway Competition Reduction | Genes of competing metabolic pathways | Redirection of metabolic flux towards radicinin |

| CRISPR-Cas9 Mediated Editing | Promoters of biosynthetic genes, competing pathway genes | Precise and efficient enhancement of radicinin production |

Generation of Novel Radicinin Derivatives via Pathway Engineering

Pathway engineering aims to modify the existing biosynthetic machinery to produce novel chemical structures that are not naturally synthesized by the wild-type organism. This approach holds significant promise for creating a library of radicinin derivatives with potentially altered or improved biological activities.

A key strategy for generating novel radicinin derivatives is the modification of the radicinin polyketide synthase (PKS) . PKSs are modular enzymes, and altering their domain composition or individual enzyme activities can lead to the production of modified polyketide backbones. Techniques such as site-directed mutagenesis can be used to alter the active sites of specific domains within the PKS. For example, modifying the ketoreductase or dehydratase domains could alter the reduction pattern of the polyketide chain, leading to the formation of radicinin analogs with different hydroxylation patterns.

Combinatorial biosynthesis is another powerful approach that involves introducing genes from other metabolic pathways into A. chrysanthemi. This could include expressing tailoring enzymes from other fungal species, such as methyltransferases, hydroxylases, or glycosyltransferases, that can act on the radicinin scaffold to generate new derivatives. The heterologous expression of such enzymes could lead to the production of methylated, hydroxylated, or glycosylated forms of radicinin, each with potentially unique properties.

Furthermore, the heterologous expression of the entire radicinin biosynthetic gene cluster in a suitable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, can provide a platform for pathway engineering. These hosts are often more genetically tractable than the native producer and can be engineered to provide different precursor molecules or to express a variety of tailoring enzymes alongside the radicinin pathway. This approach facilitates a more flexible and efficient generation of novel radicinin analogs.

The inherent metabolism of Alternaria chrysanthemi has been observed to produce a variety of radicinin-related compounds under different culture conditions, including radicinol (B1239592), 3-epiradicinol, 3-methoxy-3-epiradicinol, and 9,10-epoxy-3-methoxy-3-epiradicinol. nih.gov This natural diversity suggests that the biosynthetic pathway has some inherent flexibility that can be exploited through metabolic engineering to generate an even broader range of novel derivatives.

| Engineering Approach | Methodology | Potential Novel Derivatives |

| PKS Modification | Site-directed mutagenesis of ketoreductase or dehydratase domains | Radicinin analogs with altered hydroxylation patterns |

| Combinatorial Biosynthesis | Expression of heterologous tailoring enzymes (e.g., methyltransferases, glycosyltransferases) | Methylated, glycosylated, or otherwise modified radicinin derivatives |

| Heterologous Expression | Transfer of the radicinin gene cluster to a more tractable fungal host | Facilitated production of a wider range of analogs through co-expression of various modifying enzymes |

| Precursor-Directed Biosynthesis | Feeding of unnatural starter or extender units | Radicinin derivatives with modified side chains |

Biological Activities and Molecular Mechanisms of Radicinin Non Human Focus

Phytotoxic Activity and Plant-Pathogen Interactions

Radicinin (B73259) is a potent phytotoxin, contributing to the virulence of Alternaria chrysanthemi in susceptible host plants. documentsdelivered.com Its ability to induce disease symptoms and disrupt normal plant physiological processes underscores its role in plant-pathogen interactions.

Mechanisms of Action in Target Plants (e.g., Stomata Regulation, Chloroplast Oxidative Stress, Membrane Integrity)

The phytotoxicity of radicinin and its analogs is attributed to a multi-faceted mechanism of action that targets key cellular processes in plants.

Stomata Regulation: Research on (±)-3-deoxyradicinin, a synthetic analogue with similar phytotoxic activities to radicinin, has revealed its capacity to induce the uncontrolled opening of stomata. nih.govnih.gov This disruption of normal stomatal function can lead to excessive water loss through transpiration, ultimately causing the plant to wilt. nih.gov The effect on stomata is linked to the modulation of reactive oxygen species (ROS) within the guard cells, which are critical signaling molecules in the regulation of stomatal movements. nih.govnih.gov

Chloroplast Oxidative Stress: A primary subcellular target of radicinin-like compounds is the chloroplast. nih.govnih.gov Treatment with (±)-3-deoxyradicinin has been shown to elicit an overproduction of reactive singlet oxygen species within these organelles. nih.gov This induction of oxidative stress within the chloroplasts can damage vital components and trigger programmed cell death pathways specific to this organelle. nih.govnih.gov The accumulation of ROS can lead to significant cellular damage, including the destruction of the chloroplast structure. mdpi.com

Membrane Integrity: The integrity of plant cell membranes is compromised by the action of radicinin analogues. Biochemical assays have demonstrated that exposure to these toxins induces ion leakage and membrane lipid peroxidation. nih.gov This indicates a loss of membrane integrity, which disrupts cellular compartmentalization and homeostasis, contributing to cell death. nih.gov

Target Specificity and Host-Range Dynamics in Phytopathogenesis

Radicinin is classified as a non-host-selective toxin, meaning it can be toxic to a range of plant species beyond the primary host of the producing fungus. nih.gov However, studies have demonstrated a degree of target specificity, which appears to be a function of differential resistance among plant species. nih.gov For instance, radicinin isolated from Cochliobolus australiensis showed high toxicity to the invasive weed buffelgrass (Cenchrus ciliaris) but significantly lower toxicity to a panel of native plant species. nih.govmdpi.com This suggests that while the toxin has a broad potential host range, the susceptibility of a particular plant species can vary considerably. The presence of radicinin is considered relevant to the development of necrotic lesions common in diseases caused by producing fungi like Alternaria chrysanthemi. researchgate.net

Table 1: Phytotoxic Effects of Radicinin on Various Plant Species

| Plant Species | Effect | Concentration | Reference |

| Buffelgrass (Cenchrus ciliaris) | High toxicity, strong necrosis | 10⁻³ M to 2.5 × 10⁻³ M | nih.gov |

| Carrot (Daucus carota) | Root growth inhibition | 10 µg/mL | cnr.it |

| Tomato (Solanum lycopersicum) | Wilting, chlorosis, ion leakage (tested with analogue) | 20 µM to 200 µM | nih.gov |

| Various Native Desert Species | Low to no toxic effect | 10⁻³ M | nih.govmdpi.com |

Effects on Plant Growth and Development (e.g., Root Elongation Inhibition, Necrosis Induction)

The phytotoxic nature of radicinin manifests in observable detrimental effects on plant growth and development.

Root Elongation Inhibition: Radicinin has been shown to inhibit the growth of roots in germinating seedlings. cnr.itnih.gov For example, at a concentration of 10 µg/mL, radicinin caused a 25% inhibition of root growth in carrot seedlings. cnr.it This inhibitory action on a critical early developmental stage can significantly impact the successful establishment of the plant.

Necrosis Induction: A characteristic symptom of radicinin's phytotoxicity is the induction of necrosis, or tissue death. researchgate.net Leaf puncture assays on buffelgrass demonstrated that radicinin caused strong necrotic lesions at concentrations as low as 10⁻³ M. nih.govresearchgate.net This direct killing of plant cells contributes to the visible disease symptoms, such as leaf spots, associated with infections by radicinin-producing pathogens. documentsdelivered.com

Antimicrobial Activities

In addition to its effects on plants, radicinin also possesses antimicrobial properties, exhibiting activity against both bacteria and other fungi. nih.govmdpi.com

Antibacterial Activity and Mechanisms (e.g., Protease Inactivation, Membrane Disruption)

Radicinin has demonstrated antibiotic activity, particularly against Gram-positive bacteria. nih.govmdpi.com Its efficacy against certain plant pathogenic bacteria has also been noted. For instance, radicinin can inhibit Xylella fastidiosa, a bacterium responsible for serious plant diseases, through a dose-dependent mechanism that involves targeting protease activity. mdpi.com While the precise and full range of antibacterial mechanisms are not fully elucidated, protease inactivation represents a key mode of action against susceptible bacteria. mdpi.com Other potential mechanisms for antimicrobial compounds in general include the disruption of cell membrane integrity. frontiersin.orgmdpi.com

Antifungal Activity and Cellular Targets

Radicinin exhibits antifungal activity against a variety of fungal species. nih.gov It has been reported to be a key active metabolite in fungi with fungicidal properties. mdpi.com Studies have shown it to have strong antifungal activity against fungi such as Eurotium repens and Mycotypha microspora. nih.gov The cellular targets for its antifungal action are thought to be related to its chemical structure, which includes a cyclic ester integrated into a conjugated system, a feature common in compounds with growth-inhibitory activities. mdpi.comnih.gov

Table 2: Antimicrobial Spectrum of Radicinin

| Organism | Type | Activity | Reference |

| Xylella fastidiosa | Bacterium | Inhibitory (Protease inactivation) | mdpi.com |

| Gram-positive bacteria | Bacteria | Antibiotic activity | nih.govmdpi.com |

| Eurotium repens | Fungus | Strong antifungal activity | nih.gov |

| Mycotypha microspora | Fungus | Strong antifungal activity | nih.gov |

Insecticidal Activity

While radicinin is reported to possess insecticidal activity, detailed and specific research on its effects on various insect species is limited in publicly available scientific literature. General statements in some studies categorize radicinin as having insecticidal properties, but comprehensive data from targeted bioassays against specific insect pests are not readily found.

Information regarding the precise mechanisms of insecticidal action, such as neurotoxicity, disruption of enzymatic processes, or interference with insect growth and development, remains largely unelucidated for radicinin from Alternaria chrysanthemi. Further research is required to identify the target insect species, determine the effective concentrations, and understand the molecular basis of its insecticidal effects.

Without specific studies, a data table detailing the insecticidal activity of this compound cannot be constructed.

Plant Growth Regulatory Effects Beyond Phytotoxicity

The primary reported effect of radicinin on plants is phytotoxicity, most notably the inhibition of root elongation in various plant species. This inhibitory effect is a key aspect of its role as a phytotoxin.

Scientific literature focusing on plant growth regulatory effects of radicinin that are distinct from its toxic effects is scarce. There is a lack of studies investigating potential beneficial or non-toxic regulatory roles, such as promoting shoot growth, influencing flowering time, or enhancing seed germination at sub-phytotoxic concentrations. Therefore, a detailed account of its non-phytotoxic plant growth regulatory effects cannot be provided at this time.

The table below summarizes the known phytotoxic effects of radicinin, which are often the extent of the discussion on its plant growth regulatory properties.

| Plant Species | Observed Effect | Reference Concentration |

| Carrot (Daucus carota) | Inhibition of root elongation | Not specified |

Elucidation of Molecular Targets and Signaling Pathways in Biological Systems (excluding human)

The molecular targets and specific signaling pathways through which radicinin exerts its biological effects in non-human systems are currently not well-defined in the scientific literature. While the general biological activities are noted, the precise proteins, enzymes, or receptors that radicinin interacts with to produce its insecticidal and phytotoxic effects have not been identified.

Consequently, there is no available information on how radicinin might modulate key signaling pathways in insects or plants, such as the mitogen-activated protein kinase (MAPK) cascade, jasmonic acid signaling, salicylic (B10762653) acid signaling, or calcium signaling pathways. The elucidation of these molecular interactions is a critical area for future research to fully understand the mode of action of radicinin.

Due to the absence of this specific research, a data table on the molecular targets and affected signaling pathways cannot be generated.

Synthetic Chemistry and Analogue Development of Radicinin

Total Synthesis Approaches to Radicinin (B73259)

The total synthesis of radicinin, a stereochemically complex dihydropyranopyran-4,5-dione, presents a significant challenge to synthetic chemists. Efforts have primarily focused on constructing the core bicyclic ring system and installing the requisite stereocenters. A formal total synthesis of racemic radicinin has been achieved through the synthesis of its immediate biosynthetic precursor, (±)-3-deoxyradicinin.

A notable advancement in the synthesis of the radicinin framework is a versatile and efficient strategy developed for producing (±)-3-deoxyradicinin. This approach represents a formal total synthesis of (±)-radicinin because the conversion of 3-deoxyradicinin to the final natural product has been previously established.

The key features of this synthetic route include:

Starting Materials: The synthesis commences from commercially available and simple starting materials, enhancing its practicality.

Core Formation: A critical step involves the construction of the pyranopyrandione core.

Versatility: The developed methodology is designed to be adaptable, allowing for the introduction of different side-chains at various positions on the radicinin scaffold, which is crucial for the generation of diverse analogues for structure-activity relationship studies. nih.gov

The final step to convert the precursor into radicinin involves a hydroxylation at the C-3 position. One reported method to achieve this transformation is through an oxyacetylation reaction. Treatment of (±)-3-deoxyradicinin with lead tetracetate in acetic acid yields a mixture of (±)-radicinin acetate (B1210297) and its C-3 epimer, 3-epi-(±)-radicinin acetate. nih.gov Subsequent hydrolysis of the acetate ester would furnish racemic radicinin. An early synthesis of (±)-radicinin was reported by Kato et al. in 1969, laying the groundwork for subsequent synthetic endeavors. rsc.org

The biological activity of radicinin is known to be dependent on its absolute stereochemistry. Therefore, the development of stereoselective synthetic methods is of high importance. While the synthesis of racemic (±)-radicinin has been accomplished, the literature detailing a full, scalable enantioselective total synthesis is less extensive.

The synthesis of (±)-3-deoxyradicinin provides the racemic form of the precursor. nih.gov The subsequent hydroxylation step also produces a racemic mixture of radicinin and its epimer. This highlights that, to date, the primary focus has been on accessing the racemic scaffold, which can then be used for initial biological screening.

Achieving an enantiopure synthesis would require the introduction of chirality at an early stage, using one of several established strategies in asymmetric synthesis:

Chiral Pool Synthesis: Utilizing a naturally occurring chiral molecule as a starting material.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide a stereoselective reaction.

Asymmetric Catalysis: Using a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction.

The development of a practical enantioselective synthesis remains a key goal to enable the exclusive production of the biologically active enantiomer of radicinin, bypassing the need for challenging chiral separations of racemic mixtures.

Synthesis of Radicinin Analogues and Derivatives

The synthesis of analogues and derivatives is fundamental to understanding the structural requirements for radicinin's biological activity. This is primarily achieved through the modification of the natural product (hemisynthesis) or by adapting total synthesis routes.

The design of radicinin analogues is guided by the need to evaluate the contribution of its key functional groups to its phytotoxicity. The primary targets for modification include:

The C-3 Hydroxyl Group: Modifications at this position, such as esterification or removal (as in 3-deoxyradicinin), are designed to probe the importance of this hydrogen-bond donor/acceptor for receptor binding.

The α,β-Unsaturated Carbonyl System: Saturation of the double bonds in the pyrone ring system is used to determine if this Michael acceptor functionality is essential for its mechanism of action.

The Propenyl Side Chain: Altering or saturating the side chain's double bond helps to assess its role in molecular recognition and activity.

These rationally designed modifications provide a systematic way to map the pharmacophore of the radicinin molecule.

Several hemisynthetic derivatives of radicinin have been prepared to support SAR investigations. These derivatives are typically synthesized in one or two steps from the isolated natural product. The hydroxyl group at C-3 is the most common site for modification due to its reactivity.

Examples of prepared derivatives include:

Esters: A range of esters has been synthesized by reacting the C-3 hydroxyl group with various acylating agents. These include acetyl, p-bromobenzoyl, 5-azidopentanoyl, and stearoyl esters.

Mesyl Esters: The mesyl derivative has also been prepared to introduce a good leaving group at the C-3 position.

Hydrogenated Derivatives: To investigate the role of unsaturation, radicinin has been subjected to hydrogenation, resulting in the saturation of the propenyl side chain and/or the pyrone ring system. For instance, hydrogenation with a palladium on carbon (Pd/C) catalyst can yield hexa-hydro derivatives.

These straightforward derivatizations allow for the rapid generation of a library of compounds to assess the impact of steric bulk, electronics, and saturation on biological activity.

Structure-Activity Relationship (SAR) Investigations

SAR studies on radicinin and its natural and synthetic derivatives have provided crucial insights into the structural features that govern its phytotoxic activity. These investigations have established a clear pharmacophore for radicinin's herbicidal effects.

Key findings from SAR studies indicate that several structural motifs are essential for high phytotoxicity:

α,β-Unsaturated Carbonyl Group: The conjugated carbonyl system at C-4 is a critical feature. Derivatives where this system is disrupted or removed show a significant loss of activity.

Free C-3 Hydroxyl Group: The presence of a free secondary hydroxyl group at the C-3 position is vital. Esterification or other modifications at this site generally lead to decreased or abolished phytotoxicity.

Stereochemistry at C-3: The specific (S)-configuration at the C-3 stereocenter is important for optimal activity. The natural analogue, 3-epi-radicinin, which has the opposite (R)-configuration at this center, is notably less active.

Unsaturation of the Propenyl Side Chain: The double bond in the side chain at C-7 also contributes to the molecule's phytotoxic potency.

Interestingly, the synthetic precursor, (±)-3-deoxyradicinin, which lacks the C-3 hydroxyl group entirely, displayed phytotoxicity comparable to that of natural radicinin. nih.gov This suggests that while the presence and stereochemistry of the C-3 hydroxyl group are important for modulating the activity of the natural product and its direct derivatives, it may not be an absolute requirement for the core pharmacophore's activity. This finding opens new avenues for the design of simplified, yet highly active, synthetic analogues.

The table below summarizes the SAR findings for selected radicinin derivatives.

| Compound Name | Modification | Relative Phytotoxicity |

| Radicinin | - (Natural Product) | High |

| 3-epi-Radicinin | Inverted stereochemistry at C-3 | Reduced |

| Radicinol (B1239592) | Reduction of C-4 carbonyl | Reduced |

| (±)-3-deoxyradicinin | Removal of C-3 hydroxyl group | High (comparable to Radicinin) |

| Radicinin Acetyl Ester | Esterification of C-3 hydroxyl | Reduced/Inactive |

| Hexa-hydro Radicinin | Saturation of ring and side chain | Reduced/Inactive |

Correlation of Structural Features with Specific Biological Activities (e.g., Phytotoxicity, Antimicrobial Action)

The biological activity of radicinin, a dihydropyranopyran-4,5-dione produced by Alternaria chrysanthemi, is intricately linked to its molecular architecture. The development of synthetic analogues has been instrumental in elucidating the specific structural motifs responsible for its potent phytotoxicity and antimicrobial properties.

Phytotoxicity

Extensive research into the structure-activity relationships (SAR) of radicinin and its derivatives has pinpointed several key features essential for its phytotoxic effects, particularly against invasive species like buffelgrass (Cenchrus ciliaris). mdpi.comresearchgate.net

A critical element for phytotoxicity is the α,β-unsaturated carbonyl group located at the C-4 position of the pyranone ring. mdpi.comresearchgate.net This feature is a recurring motif in many biologically active compounds and is crucial for the covalent interaction with biological nucleophiles, which is often a key step in their mechanism of action. Modification or removal of this functionality leads to a significant reduction or complete loss of phytotoxic activity.

Another vital component is the free secondary hydroxyl group at the C-3 position . mdpi.comresearchgate.net Esterification of this hydroxyl group, for instance, through acetylation or the addition of other acyl groups, has been shown to diminish phytotoxicity. This suggests that the hydroxyl group itself, and not just its stereochemistry, is important for the molecule's interaction with its target site.

The stereochemistry at the C-3 carbon also plays a significant role. mdpi.comresearchgate.net The natural configuration of this chiral center is crucial for optimal activity, as epimerization to 3-epi-radicinin results in a notable decrease in phytotoxicity. This stereochemical dependence indicates a specific binding interaction with a target molecule within the plant cell.

Interestingly, the synthetic analogue (±)-3-deoxyradicinin , which lacks the hydroxyl group at the C-3 position, has demonstrated phytotoxic activity comparable to that of natural radicinin. This finding suggests that while the hydroxyl group is important, its absence can be tolerated to some extent, and other structural features can compensate to maintain biological activity.

The following table summarizes the phytotoxicity of radicinin and some of its key analogues.

| Compound | Key Structural Features | Relative Phytotoxicity |

| Radicinin | α,β-unsaturated carbonyl at C-4, free secondary -OH at C-3 | High |

| 3-epi-radicinin | Epimerized -OH at C-3 | Reduced |

| Radicinol | Reduced carbonyl at C-4 | Inactive |

| Acetylated Radicinin | Esterified -OH at C-3 | Reduced |

| (±)-3-deoxyradicinin | Lacks -OH at C-3 | Similar to Radicinin |

Antimicrobial Action

While radicinin is known to possess antibiotic properties, particularly against Gram-positive bacteria, detailed structure-activity relationship studies focusing on its antimicrobial action are less extensive than those for phytotoxicity. However, based on the known antimicrobial activity of related compounds containing an α,β-unsaturated carbonyl moiety, some inferences can be drawn. This functional group is a known Michael acceptor and can react with nucleophilic groups in proteins and DNA, leading to enzyme inhibition and disruption of cellular processes in microorganisms.

The lipophilicity and steric factors of the entire molecule, influenced by the propenyl side chain and other substituents, likely play a role in the ability of radicinin and its analogues to penetrate bacterial cell walls and membranes. Further synthesis and evaluation of a broader range of radicinin derivatives are necessary to fully elucidate the specific structural requirements for its antimicrobial efficacy.

Identification of Pharmacophore Elements for Biological Efficacy (non-human context)

Based on the extensive structure-activity relationship studies, the key pharmacophoric elements of radicinin responsible for its biological efficacy, particularly its phytotoxicity, can be clearly defined. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity.

Pharmacophore for Phytotoxicity

The pharmacophore for the phytotoxic activity of radicinin can be characterized by the following essential features: